

Valeriandoid F CAS number and chemical identifiers

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Compound of Interest		
Compound Name:	Valeriandoid F	
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Valeriandoid F: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of **Valeriandoid F**, an iridoid compound with demonstrated anti-inflammatory and antiproliferative properties.

Core Chemical Identifiers

Valeriandoid F is a naturally occurring iridoid that has been isolated from plant species of the Valeriana genus. Its core chemical identifiers are summarized below.



Identifier	Value	Source
CAS Number	1427162-60-4	[1]
Molecular Formula	C23H34O9	[1]
Molecular Weight	454.51 g/mol	[1]
Synonyms	Butanoic acid, 3-methyl-, (1S,6S,7R,7aS)-4- [(acetyloxy)methyl]-1,6,7,7a- tetrahydro-7-hydroxy-7- (methoxymethyl)-1-(3-methyl- 1- oxobutoxy)cyclopenta[c]pyran- 6-yl ester	[1]

Biological Activity

Valeriandoid F has shown significant potential in preclinical studies, primarily exhibiting potent anti-inflammatory and selective antiproliferative activities.

Anti-inflammatory Activity

Valeriandoid F is a potent inhibitor of nitric oxide (NO) production. In studies using lipopolysaccharide (LPS)-stimulated murine microglial BV-2 cells, it has demonstrated significant inhibitory effects.[2][3]

Biological Target	Assay System	IC50 Value	Source
Nitric Oxide (NO) Production	LPS-induced murine microglial BV-2 cells	0.88 μΜ	[2][3]

Antiproliferative Activity

In addition to its anti-inflammatory effects, **Valeriandoid F** has been observed to selectively inhibit the proliferation of human glioma stem cells, suggesting its potential as a candidate for further investigation in oncology.[2][3]



Cell Line	Activity	IC50 Value	Source
Human Glioma Stem Cell Line (GSC-3#)	Inhibition of proliferation	7.16 μΜ	[2][3]
Human Glioma Stem Cell Line (GSC-18#)	Inhibition of proliferation	5.75 μΜ	[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of **Valeriandoid F**.

Nitric Oxide (NO) Inhibition Assay

This protocol outlines the measurement of nitric oxide production in LPS-stimulated BV-2 microglial cells using the Griess assay.[4][5][6]

- 1. Cell Culture and Seeding:
- Culture murine microglial BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
- Seed the BV-2 cells into 96-well plates at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.[5][6]
- 2. Treatment:
- Pre-treat the cells with various concentrations of Valeriandoid F for 2 hours.
- Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 μg/mL.[4][5]
- Include a vehicle control (cells treated with LPS and the vehicle used to dissolve
 Valeriandoid F) and a negative control (untreated cells).



3. Incubation:

- Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.[5]
- 4. Nitric Oxide Measurement (Griess Assay):
- After incubation, collect 100 μL of the cell culture supernatant from each well.
- Add 100 μL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
 [4]
- Incubate the mixture at room temperature for 10-20 minutes in the dark.[4][5]
- Measure the absorbance at 540 nm using a microplate reader.[4]
- 5. Data Analysis:
- Calculate the concentration of nitrite in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
- Determine the percentage of NO inhibition for each concentration of Valeriandoid F relative to the LPS-treated vehicle control.
- Calculate the IC50 value, which is the concentration of Valeriandoid F that inhibits 50% of the LPS-induced NO production.

Antiproliferative Assay on Glioma Stem Cells

This protocol describes a method to assess the antiproliferative effects of **Valeriandoid F** on human glioma stem cells (GSCs) using a tumorsphere formation assay.[7][8][9]

- 1. Glioma Stem Cell Culture:
- Culture human glioma stem cells (e.g., GSC-3#, GSC-18#) in a serum-free neurobasal medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).



- Maintain the cells in ultra-low attachment culture flasks to promote the formation of neurospheres.[7]
- 2. Cell Seeding and Treatment:
- Dissociate the GSC neurospheres into single cells.
- Seed the single cells in 96-well ultra-low attachment plates at a low density (e.g., 100-200 cells/well).
- Treat the cells with a range of concentrations of **Valeriandoid F**. Include a vehicle control.
- 3. Tumorsphere Formation:
- Incubate the plates for 7-14 days to allow for the formation of new neurospheres.[8]
- 4. Quantification of Proliferation:
- After the incubation period, count the number of spheres in each well. A sphere is typically defined as a cell aggregate with a minimum diameter (e.g., >50 μm).
- Alternatively, cell viability can be assessed using assays such as the MTT assay.
- 5. Data Analysis:
- Calculate the percentage of sphere formation or cell viability for each treatment condition relative to the vehicle control.
- Determine the IC50 value, representing the concentration of Valeriandoid F that inhibits
 50% of GSC proliferation or sphere formation.

Signaling Pathway Analysis

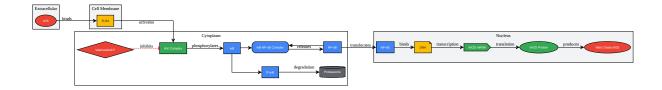
The anti-inflammatory effects of many iridoid compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-kB) signaling pathway.[1][10] This pathway is a central regulator of the inflammatory response.



Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals such as LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide.[11][12]

It is hypothesized that **Valeriandoid F** exerts its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the degradation of IkB, thereby preventing the nuclear translocation of NF-kB and the subsequent expression of pro-inflammatory mediators like iNOS.



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Caption: Proposed inhibition of the NF-kB signaling pathway by **Valeriandoid F**.



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